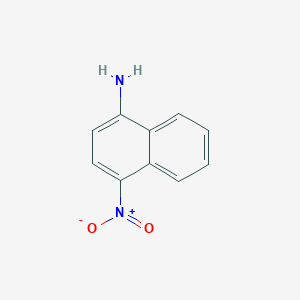

4-Nitro-1-naphthylamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-nitronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPJPRYNQHAOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228263 | |

| Record name | 1-Naphthylamine, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-34-1 | |

| Record name | 1-Amino-4-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylamine, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-1-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthylamine, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-1-naphthylamine (CAS 776-34-1) for Researchers and Drug Development Professionals

An authoritative resource on 4-Nitro-1-naphthylamine, this guide consolidates essential physicochemical, toxicological, and synthetic data. It further explores its emerging role in the development of novel antimicrobial agents, providing a comprehensive overview for researchers and professionals in drug discovery and development.

Physicochemical Properties

4-Nitro-1-naphthylamine is a crystalline solid, appearing as yellow to orange needles. It is characterized by the presence of a nitro group at the 4-position of the naphthylamine backbone. This substitution pattern influences its chemical reactivity and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 776-34-1 | |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | |

| Melting Point | 190-193 °C | |

| Appearance | Yellow to orange crystalline powder/needles | |

| Solubility | Limited solubility in water; moderate solubility in organic solvents such as ethanol and acetone. |

Synthesis and Purification

4-Nitro-1-naphthylamine can be synthesized via the nitration of 1-naphthylamine or its derivatives. A common laboratory-scale synthesis involves the reaction of α-nitronaphthalene with hydroxylamine hydrochloride in the presence of a strong base.[2]

Experimental Protocol: Synthesis from α-Nitronaphthalene

This protocol is adapted from a well-established method for the preparation of 4-Nitro-1-naphthylamine.

Materials:

-

α-Nitronaphthalene

-

Hydroxylamine hydrochloride

-

95% Ethanol

-

Methanol

-

Potassium hydroxide

-

Ice

Procedure:

-

In a 3-liter flask, dissolve 20 g (0.115 mole) of α-nitronaphthalene and 50 g (0.72 mole) of powdered hydroxylamine hydrochloride in 1.2 liters of 95% ethanol.

-

Heat the mixture in a water bath maintained at 50–60°C.

-

Prepare a solution of 100 g of potassium hydroxide in 630 ml of methanol and filter it.

-

Gradually add the potassium hydroxide solution to the reaction mixture over a period of 1 hour with vigorous mechanical stirring. The color of the solution will change from yellow to orange as potassium chloride precipitates.[2]

-

Continue stirring for an additional hour at the same temperature.

-

Pour the warm solution slowly into 7 liters of ice water.

-

Collect the precipitated solid by filtration and wash it thoroughly with water.

-

Purify the crude 4-Nitro-1-naphthylamine by recrystallization from 500 ml of 95% ethanol. To facilitate crystallization, a few milliliters of dilute hydrochloric acid (1:1) or sulfuric acid (1:1) may be added.[2]

-

The expected yield is approximately 12–13 g (55–60%) of long, golden-orange needles.[2]

Safety and Toxicology

4-Nitro-1-naphthylamine is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]

GHS Hazard Statements:

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Drug Development

While historically used as an intermediate in the synthesis of dyes, recent research has highlighted the potential of 4-Nitro-1-naphthylamine as a scaffold for the development of novel therapeutic agents, particularly antimicrobials.

Antimicrobial Activity of Thiazolidinone Derivatives

A significant area of investigation is the incorporation of the 4-nitro-1-naphthylamine moiety into thiazolidinone rings. Thiazolidinones are a class of heterocyclic compounds known for a wide range of biological activities.

A study focused on the synthesis of thiazolidinone derivatives of 4-Nitro-1-naphthylamine demonstrated their potent antimicrobial properties. These derivatives were shown to possess both antibacterial and antifungal activities.[5]

Key Findings:

-

Thiazolidinone derivatives containing the 4-nitro-1-naphthylamine substituent exhibited broad-spectrum antimicrobial activity.[5]

-

Some of the synthesized compounds showed antibacterial activity against Staphylococcus aureus and Bacillus subtilis comparable to that of aminopenicillins.[5]

-

The derivatives also displayed antifungal activity against various Candida species, with some compounds showing efficacy similar to the antifungal drug fluconazole.[5]

-

The minimum inhibitory concentration (MIC) for these derivatives ranged from 0.4 to 1000 µg/mL.[5]

General Mechanism of Action for Nitroaromatic Antimicrobials

The antimicrobial activity of many nitroaromatic compounds is generally attributed to their reduction within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently bind to and damage cellular macromolecules, including DNA, leading to cell death.[6] This mechanism is believed to be a key contributor to the antimicrobial effects of the thiazolidinone derivatives of 4-Nitro-1-naphthylamine.

Future Perspectives

The demonstrated antimicrobial potential of 4-Nitro-1-naphthylamine derivatives warrants further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing and screening a broader library of derivatives to improve potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds in pathogenic microorganisms.

-

In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in animal models of infection and conducting comprehensive toxicological studies.

The development of new antimicrobial agents is a critical global health priority. 4-Nitro-1-naphthylamine presents a valuable starting point for the design of novel drugs to combat infectious diseases. This technical guide provides a foundational resource for scientists and researchers to advance these efforts.

References

- 1. 4-Nitro-1-naphthylamine | C10H8N2O2 | CID 13057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Synthesis of 1-Amino-4-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1-amino-4-nitronaphthalene, a crucial intermediate in the production of various dyes, pharmaceuticals, and other organic compounds. This document details key synthetic pathways, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Core Synthesis Routes

The synthesis of 1-amino-4-nitronaphthalene can be achieved through several distinct chemical pathways. The most prominent and established methods include:

-

Direct Amination of 1-Nitronaphthalene: This is a widely utilized method involving the direct introduction of an amino group onto the 1-nitronaphthalene backbone.

-

Nitration of 1-Naphthylamine and its Derivatives: This approach involves the nitration of 1-naphthylamine or its N-acetylated precursor to introduce the nitro group at the 4-position.

-

Ammonolysis of 4-Chloro-1-nitronaphthalene: This route involves the nucleophilic substitution of a chlorine atom in 4-chloro-1-nitronaphthalene with an amino group.

Route 1: Direct Amination of 1-Nitronaphthalene

This method, based on the work of Goldhahn, is a common and effective route for the synthesis of 1-amino-4-nitronaphthalene.[1] It involves the reaction of 1-nitronaphthalene with hydroxylamine hydrochloride in the presence of a strong base.

Experimental Protocol

A solution of 1-nitronaphthalene (20 g, 0.115 mol) and powdered hydroxylamine hydrochloride (50 g, 0.72 mol) is prepared in 1.2 L of 95% ethanol in a 3-L flask.[1] The flask is heated in a water bath maintained at 50–60°C. A filtered solution of potassium hydroxide (100 g) in methanol (500 g, 630 ml) is then gradually added to the stirred reaction mixture over a period of one hour.[1] Stirring is continued for an additional hour. The warm solution is then poured slowly into 7 L of ice water. The resulting solid is collected by filtration and washed thoroughly with water. The crude product is purified by recrystallization from 500 ml of 95% ethanol.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1-Nitronaphthalene | [1] |

| Reagents | Hydroxylamine hydrochloride, Potassium hydroxide, Ethanol, Methanol | [1] |

| Yield | 12–13 g (55–60%) | [1] |

| Melting Point | 190.5–191.5°C | [1] |

| Appearance | Long golden-orange needles | [1] |

Reaction Pathway

Caption: Direct amination of 1-nitronaphthalene.

Route 2: Nitration of 1-Naphthylamine and its Derivatives

Another established route to 1-amino-4-nitronaphthalene involves the nitration of 1-naphthylamine or its more stable N-acetyl derivative.[1] Direct nitration of 1-naphthylamine can lead to oxidation and the formation of by-products. Therefore, protecting the amino group by acetylation is a common strategy to achieve a cleaner reaction and better yield.

Experimental Protocol

A. Acetylation of 1-Naphthylamine: To a solution of 1-naphthylamine in a suitable solvent, an acetylating agent such as acetic anhydride or acetyl chloride is added. The reaction is typically carried out in the presence of a base like pyridine to neutralize the acid formed.

B. Nitration of N-Acetyl-1-naphthylamine: The N-acetyl-1-naphthylamine is then subjected to nitration using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions are carefully controlled to favor the formation of the 4-nitro isomer.

C. Hydrolysis of N-Acetyl-4-nitro-1-naphthylamine: The resulting N-acetyl-4-nitro-1-naphthylamine is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield 1-amino-4-nitronaphthalene.

Specific experimental details for this multi-step synthesis can vary, and optimization is often required to maximize the yield of the desired isomer.

Reaction Pathway

Caption: Synthesis via nitration of N-acetyl-1-naphthylamine.

Route 3: Ammonolysis of 4-Chloro-1-nitronaphthalene

This method involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-1-nitronaphthalene with ammonia.[1] The electron-withdrawing nitro group facilitates this substitution reaction.

Experimental Protocol

4-Chloro-1-nitronaphthalene is heated with a source of ammonia, such as aqueous or alcoholic ammonia, often under pressure in a sealed vessel. The reaction temperature and pressure are critical parameters that influence the reaction rate and yield. After the reaction is complete, the product is isolated by cooling the reaction mixture, followed by filtration and purification, typically through recrystallization.

Detailed, optimized protocols for this specific reaction were not found in the initial search results, but the general principles of nucleophilic aromatic substitution apply.

Reaction Pathway

Caption: Synthesis via ammonolysis of 4-chloro-1-nitronaphthalene.

Summary and Comparison of Routes

| Synthesis Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Direct Amination | 1-Nitronaphthalene | Hydroxylamine hydrochloride, Potassium hydroxide | Single-step, relatively high yield | Use of potentially hazardous hydroxylamine |

| Nitration of N-Acetyl-1-naphthylamine | 1-Naphthylamine | Acetic anhydride, Nitric acid, Sulfuric acid | Avoids oxidation of the amino group | Multi-step process, potential for isomer formation |

| Ammonolysis | 4-Chloro-1-nitronaphthalene | Ammonia | Potentially high regioselectivity | May require high pressure and temperature |

This guide provides a foundational understanding of the primary synthetic routes to 1-amino-4-nitronaphthalene. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired purity, scalability, and safety considerations. For process development and optimization, further investigation and experimental validation are recommended.

References

physical characteristics of 4-Nitro-1-naphthylamine

An In-depth Technical Guide to the Physical Characteristics of 4-Nitro-1-naphthylamine

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Nitro-1-naphthylamine (CAS No. 776-34-1), a key intermediate in the synthesis of advanced materials. The information is tailored for researchers, scientists, and professionals in drug development and material science, with a focus on quantitative data, experimental reproducibility, and clear visualization of processes.

Core Physical and Chemical Properties

4-Nitro-1-naphthylamine is an organic compound that typically appears as golden-orange to brown crystalline needles or powder.[1][2][3] Its properties are critical for applications in the synthesis of OLED materials and other specialty chemicals.[2]

Quantitative Data Summary

The fundamental physical and chemical data for 4-Nitro-1-naphthylamine are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O₂ | [4][5][6] |

| Molecular Weight | 188.18 g/mol | [4][5][7] |

| Melting Point | 190-193 °C | [2][5] |

| Appearance | Golden-orange needles; Yellow to brown crystalline powder | [1][2][3] |

| CAS Number | 776-34-1 | [5][6] |

| Purity | Typically ≥97% | [5][7] |

| InChIKey | BVPJPRYNQHAOPQ-UHFFFAOYSA-N | [4][5] |

| SMILES | Nc1ccc(--INVALID-LINK--=O)c2ccccc12 | [5] |

Experimental Protocols

Detailed methodologies for determining the key are provided below. These protocols are synthesized from established laboratory techniques.

Synthesis of 4-Nitro-1-naphthylamine

This compound can be synthesized from α-nitronaphthalene.[1][8]

Materials:

-

α-Nitronaphthalene

-

Hydroxylamine hydrochloride

-

95% Ethanol

-

Potassium hydroxide (KOH)

-

Methanol

-

Ice water

Procedure:

-

Dissolve 20 g (0.115 mole) of α-nitronaphthalene and 50 g (0.72 mole) of powdered hydroxylamine hydrochloride in 1.2 L of 95% ethanol in a 3-L flask.[1]

-

Heat the flask in a water bath maintained at 50–60°C.[1]

-

Prepare a filtered solution of 100 g of potassium hydroxide in 500 g (630 ml) of methanol.[1]

-

Gradually add the methanolic KOH solution to the flask over a period of 1 hour with vigorous mechanical stirring. The solution color will change from yellow to orange as potassium chloride precipitates.[1]

-

Continue stirring for an additional hour.[1]

-

Slowly pour the warm solution into 7 L of ice water.[1]

-

Collect the coagulated solid by filtration and wash it thoroughly with water.[1]

-

Purify the crude product by recrystallization from 500 ml of 95% ethanol to obtain 12–13 g of long golden-orange needles.[1]

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Materials:

-

Melting point apparatus or Thiele tube setup

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

4-Nitro-1-naphthylamine sample, finely powdered

-

Heating medium (e.g., mineral oil)

Procedure:

-

Load a small amount of the finely powdered sample into the open end of a capillary tube, tapping gently to pack the solid to a height of 1-2 mm.[9][10]

-

Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.[11]

-

Place the assembly in the heating bath (e.g., a Mel-Temp apparatus or Thiele tube).

-

Heat the apparatus rapidly to determine an approximate melting point. Allow the apparatus to cool.

-

Perform a second, careful determination. Heat slowly, at a rate of about 2°C per minute, as the temperature approaches the approximate melting point.[10]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).[10][12] The melting point range is T1-T2.

Determination of Solubility

Solubility testing determines suitable solvents for analysis, reaction, or formulation.

Materials:

-

Test tubes or vials

-

4-Nitro-1-naphthylamine sample

-

A range of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO))

-

Vortex mixer or sonicator

Procedure:

-

Place a small, known amount of the compound (e.g., 10 mg) into a vial.

-

Add a small volume of the chosen solvent (e.g., 0.5 mL) to achieve a starting high concentration.[13]

-

Agitate the mixture vigorously using a vortex mixer or sonicator to facilitate dissolution.[13]

-

Visually inspect the solution for any undissolved particles. If the solid dissolves completely, the compound is soluble at that concentration.

-

If the compound does not dissolve, incrementally add more solvent (e.g., in 0.5 mL aliquots), agitating after each addition, until the solid dissolves or a large volume of solvent has been added.[13]

-

Record the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively as mg/mL.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within the molecule.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Potassium bromide (KBr) salt plates or as a powder for pellets

-

Mortar and pestle

-

Spatula

-

Sample of 4-Nitro-1-naphthylamine

Procedure (Thin Solid Film / KBr Wafer Method):

-

Prepare the sample. For a thin film, dissolve a small amount (approx. 50 mg) of the solid in a few drops of a volatile solvent like methylene chloride or acetone.[14] For a KBr wafer, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.[4]

-

Apply the prepared sample. For the thin film, drop the solution onto a KBr salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[14]

-

Place the salt plate or KBr pellet into the sample holder of the FTIR spectrometer.[14]

-

Acquire the background spectrum (of the clean salt plate or air).

-

Acquire the sample spectrum over the desired range (typically 4000 to 400 cm⁻¹).

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the bonds in 4-Nitro-1-naphthylamine.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated aromatic system.

Materials:

-

UV-Vis spectrometer

-

Quartz cuvettes

-

A suitable solvent in which the compound is soluble and that does not absorb in the same region (e.g., ethanol, methanol).[15]

-

4-Nitro-1-naphthylamine sample

Procedure:

-

Prepare a dilute stock solution of the compound in the chosen solvent.

-

Calibrate the spectrometer by running a baseline spectrum with a cuvette containing only the solvent.[15]

-

Place the cuvette with the sample solution into the spectrometer.

-

Scan the sample across the ultraviolet and visible range (typically 200-800 nm).[16]

-

The resulting spectrum will show absorption maxima (λmax) characteristic of the π → π* electronic transitions of the aromatic and nitro-substituted naphthalene system.[15][17]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. 4-Nitro-1-naphthylamine | CymitQuimica [cymitquimica.com]

- 4. 4-Nitro-1-naphthylamine | C10H8N2O2 | CID 13057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitro-1-naphthylamine 97 776-34-1 [sigmaaldrich.com]

- 6. 1-Naphthalenamine, 4-nitro- [webbook.nist.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. 4-Nitro-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pennwest.edu [pennwest.edu]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. repository.up.ac.za [repository.up.ac.za]

- 16. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 17. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Solubility of 4-Nitro-1-naphthylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for 4-Nitro-1-naphthylamine across a wide range of organic solvents and temperatures. This guide provides a framework based on available qualitative information and details robust experimental protocols for researchers to determine these crucial parameters.

Introduction

4-Nitro-1-naphthylamine (CAS No. 776-34-1) is an organic compound featuring a naphthalene core substituted with both an amino (-NH2) and a nitro (-NO2) group.[1] With a molecular weight of 188.18 g/mol , it typically appears as an orange-yellow to brown crystalline solid with a melting point in the range of 190-193 °C.[2] This compound serves as a key intermediate in the synthesis of dyes and other specialty organic molecules.[1]

A thorough understanding of the solubility of 4-Nitro-1-naphthylamine in various organic solvents is fundamental for its application in synthesis, purification, formulation, and analytical method development. Solubility data governs the choice of solvent for reactions, enables efficient crystallization processes, and is critical for developing formulations in pharmaceutical and materials science applications. This document summarizes the available qualitative solubility information and provides detailed experimental methodologies for the quantitative determination of its solubility.

Solubility Profile

While precise quantitative data is scarce, qualitative descriptions of 4-Nitro-1-naphthylamine's solubility are available. The molecule's large, aromatic naphthalene structure suggests an affinity for organic solvents, while the polar amino and nitro groups may influence its interaction with polar solvents.

General solubility characteristics are as follows:

-

Soluble to Moderately Soluble in solvents like ethanol, acetone, and acetic acid.[1][3]

-

Slightly Soluble in hot water.[3]

-

Limited Solubility in cold water.[1]

The principle of "like dissolves like" suggests that 4-Nitro-1-naphthylamine will exhibit better solubility in polar organic solvents compared to nonpolar ones. Its solubility is also expected to increase with temperature.

Quantitative Solubility Data

The following table summarizes the available qualitative data and provides a template for recording experimentally determined quantitative values.

| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C ( g/100 mL) | Temperature Dependence Notes |

| Ethanol | C₂H₅OH | 5.2 | Qualitative: Soluble/Moderate[1][3] | Solubility increases significantly with heat, as evidenced by its use as a recrystallization solvent.[4] |

| Acetone | C₃H₆O | 5.1 | Qualitative: Moderate[1] | Data not available |

| Acetic Acid | CH₃COOH | 6.2 | Qualitative: Soluble[3] | Data not available |

| Methanol | CH₃OH | 5.1 | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | Data not available |

| Chloroform | CHCl₃ | 4.1 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available | Data not available |

| Hexane | C₆H₁₄ | 0.1 | Data not available | Data not available |

| Water | H₂O | 10.2 | Qualitative: Limited/Slightly soluble (hot)[1][3] | Data not available |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocols are recommended. The Shake-Flask Method is considered the gold standard for determining thermodynamic (equilibrium) solubility.

The Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature. It involves agitating an excess amount of the solid solute in the solvent for an extended period until equilibrium is achieved.

Materials and Equipment:

-

4-Nitro-1-naphthylamine (high purity)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials or flasks

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Add an excess amount of 4-Nitro-1-naphthylamine to a series of vials. "Excess" means that undissolved solid should remain visible at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the undissolved solid to sediment.

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the analytical instrument's linear range.

-

Quantification: Analyze the diluted samples to determine the concentration of 4-Nitro-1-naphthylamine using a pre-validated analytical method as described below.

Quantification Methods

3.2.1 Gravimetric Analysis This method is straightforward and does not require sophisticated instrumentation but is best suited for solutes with relatively high solubility.

-

Pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a controlled temperature below the boiling point of the solvent.

-

Once the solvent is removed, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Calculate the mass of the dissolved 4-Nitro-1-naphthylamine.

-

Express solubility as g/100 mL or other desired units.

3.2.2 UV-Vis Spectrophotometry This method is suitable for compounds that absorb UV or visible light and is faster than the gravimetric method.

-

Determine λmax: Scan a dilute solution of 4-Nitro-1-naphthylamine in the chosen solvent to find the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration.

-

Analyze Sample: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.

-

Calculate Concentration: Use the equation from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for determining the solubility of 4-Nitro-1-naphthylamine.

Caption: Logical relationship between inputs, processes, and outputs in solubility studies.

References

Technical Guide: Determination of the Melting Point of 4-Nitro-1-naphthylamine

This guide provides a comprehensive overview of the physical properties and the experimental determination of the melting point for 4-Nitro-1-naphthylamine, targeted at researchers, scientists, and professionals in drug development.

Introduction to Melting Point Determination

The melting point of a compound is a critical physical property that provides valuable information for identification and purity assessment. It is the temperature at which a substance transitions from a solid to a liquid state.[1] For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range. Therefore, accurate determination of the melting point is a fundamental technique in a laboratory setting for characterizing solid organic compounds.[2]

Physicochemical Properties of 4-Nitro-1-naphthylamine

4-Nitro-1-naphthylamine is an organic compound with the chemical formula C₁₀H₈N₂O₂.[3][4][5] It typically appears as a light yellow to brown powder or crystal.[4] A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Melting Point | 190-193 °C | |

| Molecular Formula | C₁₀H₈N₂O₂ | [3][4][5] |

| Molecular Weight | 188.18 g/mol | [3][5] |

| Appearance | Light yellow to Brown powder to crystal | [4] |

| CAS Number | 776-34-1 | [4][5] |

Experimental Protocol for Melting Point Determination

The most common method for determining the melting point of a solid organic compound is the capillary method, which can be performed using a melting point apparatus or a Thiele tube.[1]

Objective: To accurately determine the melting point range of a solid sample of 4-Nitro-1-naphthylamine.

Materials:

-

4-Nitro-1-naphthylamine sample (powdered)

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (sealed at one end)[6]

-

Thermometer

-

Spatula

-

Porous plate or watch glass[6]

Procedure:

-

Sample Preparation:

-

Ensure the 4-Nitro-1-naphthylamine sample is completely dry and finely powdered.[1]

-

Place a small amount of the powdered sample onto a porous plate or watch glass.[6]

-

Load the sample into a capillary tube by pressing the open end of the tube into the powder.[2][7] The sample should be packed to a height of 2-3 mm.[7]

-

To pack the sample at the bottom of the tube, gently tap the sealed end of the capillary tube on a hard surface or drop it through a long hollow tube.[2][7]

-

-

Apparatus Setup (Using a Melting Point Apparatus):

-

Melting Point Measurement:

-

Rapid Heating (Approximate Determination): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.[7] Allow the apparatus to cool before performing a more precise measurement.

-

Slow Heating (Accurate Determination): Heat the sample at a medium rate until the temperature is about 15-20°C below the expected melting point.[7]

-

Decrease the heating rate to approximately 1-2°C per minute as the melting point is approached.[2] This slow heating ensures thermal equilibrium between the sample, the heating block, and the thermometer.[7]

-

Record the Melting Point Range:

-

Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.[7] The solid may appear to glisten or shrink just before melting begins.[7]

-

Continue heating slowly and record the temperature at which the entire sample has completely melted into a transparent liquid. This is the end of the melting range.[7]

-

-

-

Post-Measurement:

-

Turn off the heating apparatus and allow it to cool.

-

Dispose of the used capillary tube in the appropriate glass waste container.

-

Repeat the determination at least twice with fresh samples to ensure consistency and accuracy.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of 4-Nitro-1-naphthylamine.

Caption: Workflow for Melting Point Determination.

References

- 1. westlab.com [westlab.com]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. 4-Nitro-1-naphthylamine | C10H8N2O2 | CID 13057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitro-1-naphthylamine | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 4-Nitro-1-naphthylamine: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 4-Nitro-1-naphthylamine, a crucial intermediate in the synthesis of various dyes and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with experimental protocols and data interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for 4-Nitro-1-naphthylamine.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 4-Nitro-1-naphthylamine was recorded in DMSO-d6.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.

| Chemical Shift (δ, ppm) | Proton Assignment |

| Data not fully available in search results |

Note: While a spectrum is available on SpectraBase, the full peak list with assignments and coupling constants is not provided in the search snippets. The data is typically obtained from a free account on the platform.[1][2]

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for 4-Nitro-1-naphthylamine was also recorded in DMSO-d6.[3]

| Chemical Shift (δ, ppm) | Carbon Assignment |

| Data not fully available in search results |

Note: Similar to the ¹H NMR data, a full peak list for the ¹³C NMR spectrum requires access to the full spectrum on SpectraBase.[3][4]

1.3. Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of aromatic amines like 4-Nitro-1-naphthylamine.

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of the 4-Nitro-1-naphthylamine sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[5]

-

Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as DMSO-d6, in a clean vial.[1][3][5]

-

Ensure the sample is fully dissolved by gentle vortexing or sonication.[5]

-

-

Transfer to NMR Tube :

-

Data Acquisition :

-

Wipe the outside of the NMR tube to remove any contaminants.[5]

-

Insert the NMR tube into the spectrometer.

-

Acquire the spectrum using a suitable NMR spectrometer, such as a Bruker Avance DRX 500 FT NMR spectrometer.[6]

-

The spectra are typically recorded at a specific temperature, for example, 303 K.[6]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts to the residual solvent peak.[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

2.1. IR Spectroscopic Data

The FTIR spectrum of 4-Nitro-1-naphthylamine was obtained using a KBr wafer technique.[8] The characteristic absorption bands are presented in the table below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak data not available in search results | N-H stretching (amine) |

| N-O stretching (nitro group) | |

| C=C stretching (aromatic ring) | |

| C-N stretching | |

| Aromatic C-H bending |

Note: While the technique (KBr wafer) is mentioned, the specific absorption frequencies are not detailed in the provided search results.[8]

2.2. Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

This protocol outlines the preparation of a solid sample for IR analysis using the KBr pellet technique.

-

Sample Preparation :

-

Grind a small amount (1-2 mg) of 4-Nitro-1-naphthylamine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The grinding should continue until a fine, homogeneous powder is obtained.[9]

-

-

Pellet Formation :

-

Transfer the powdered mixture to a pellet press.

-

Apply high pressure to form a thin, transparent, or translucent KBr disk.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty spectrometer should be collected and subtracted from the sample spectrum.[10]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

3.1. UV-Vis Spectroscopic Data

The UV-Vis spectrum of 4-Nitro-1-naphthylamine reveals characteristic absorption maxima (λmax) due to its extended conjugated π-system.

| λmax (nm) | log ε | Solvent |

| Specific wavelength and molar absorptivity data not fully available in search results | Not specified |

Note: The NIST WebBook displays a UV/Visible spectrum for 1-Naphthalenamine, 4-nitro-, but the specific λmax and log ε values are not explicitly stated in the text of the search results.[11][12]

3.2. Experimental Protocol for UV-Vis Spectroscopy

The following is a general procedure for obtaining a UV-Vis spectrum.

-

Sample Preparation :

-

Prepare a stock solution of 4-Nitro-1-naphthylamine of a known concentration by dissolving an accurately weighed sample in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that fall within the linear range of the Beer-Lambert Law.[13][14]

-

-

Data Acquisition :

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[15]

-

Select the desired wavelength range for scanning, typically from 200 to 800 nm.[15]

-

Fill a quartz cuvette with the blank solvent and place it in the reference beam of the spectrophotometer (for a double-beam instrument) or measure it first to establish a baseline.[15][16]

-

Rinse a sample cuvette with the sample solution before filling it.

-

Place the sample cuvette in the sample beam of the spectrophotometer.

-

Run the scan to obtain the absorbance spectrum.[13]

-

Identify the wavelength of maximum absorbance (λmax).[17]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Nitro-1-naphthylamine.

Caption: Workflow for Spectroscopic Analysis of 4-Nitro-1-naphthylamine.

References

- 1. spectrabase.com [spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. 4-Nitro-1-naphthylamine | C10H8N2O2 | CID 13057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. scribd.com [scribd.com]

- 11. 1-Naphthalenamine, 4-nitro- [webbook.nist.gov]

- 12. 1-Naphthalenamine, 4-nitro- [webbook.nist.gov]

- 13. longdom.org [longdom.org]

- 14. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 15. youtube.com [youtube.com]

- 16. agilent.com [agilent.com]

- 17. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Commercial Availability and Synthetic Protocols for 97% Pure 4-Nitro-1-naphthylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources for 4-Nitro-1-naphthylamine with a purity of 97% or greater. Additionally, it details established experimental protocols for its synthesis, purification, and a common downstream application, providing valuable information for researchers in organic synthesis, medicinal chemistry, and materials science.

Commercial Sources for High-Purity 4-Nitro-1-naphthylamine

A critical step in any research or development endeavor is the reliable procurement of high-quality starting materials. For scientists requiring 4-Nitro-1-naphthylamine, several reputable chemical suppliers offer this compound at a purity of 97% or higher. The following table summarizes the offerings from various commercial vendors.

| Supplier | Product Name/Number | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich (Merck) | 4-Nitro-1-naphthylamine | 97% | Not specified | 776-34-1[1][2] |

| TCI America | 4-Nitro-1-naphthylamine / N0213 | Min. 98.0% (GC) | 5g, 25g | 776-34-1[3][4][5] |

| Alkali Scientific | 4-Nitro-1-naphthylamine / A70003-5G | Not specified | 5g | 776-34-1[6] |

| CP Lab Safety | 4-Nitro-1-naphthylamine | Not specified | 25g | 776-34-1[3] |

| VWR (distributor for TCI) | 4-Nitro-1-naphthylamine, 98.0+% | 98.0+% | 5g | 776-34-1[4] |

| Unnamed Supplier | 4-Nitro-1-naphthylamine | min 97% | 100 grams | 776-34-1[7] |

Note: Availability and specific purity lots should be confirmed directly with the suppliers.

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of 4-Nitro-1-naphthylamine, as well as a protocol for a subsequent reaction.

Synthesis of 4-Nitro-1-naphthylamine from 1-Nitronaphthalene

A common laboratory-scale synthesis involves the reaction of α-nitronaphthalene with hydroxylamine hydrochloride.[8][9]

Materials:

-

α-Nitronaphthalene (0.115 mole)

-

Powdered hydroxylamine hydrochloride (0.72 mole)

-

95% Ethanol

-

Potassium hydroxide

-

Methanol

-

Ice water

Procedure:

-

Dissolve 20 g (0.115 mole) of α-nitronaphthalene and 50 g (0.72 mole) of powdered hydroxylamine hydrochloride in 1.2 L of 95% ethanol in a 3-L flask.

-

Heat the flask in a water bath maintained at 50–60°C.

-

Prepare a filtered solution of 100 g of potassium hydroxide in 500 g (630 ml) of methanol.

-

Gradually add the potassium hydroxide solution to the flask over a period of 1 hour with vigorous mechanical stirring. The color of the solution will change from yellow to orange as potassium chloride precipitates.[8]

-

Continue stirring for an additional hour at the same temperature.

-

Pour the warm solution slowly into 7 L of ice water.

-

Allow the solid to coagulate, then collect it on a filter and wash thoroughly with water.

Purification by Recrystallization

The crude 4-Nitro-1-naphthylamine can be purified by recrystallization from ethanol to yield long, golden-orange needles.[8]

Materials:

-

Crude 4-Nitro-1-naphthylamine

-

95% Ethanol

-

Dilute hydrochloric acid (1:1) or sulfuric acid (1:1) (optional)

Procedure:

-

Dissolve the crude 4-Nitro-1-naphthylamine in approximately 500 ml of 95% ethanol.

-

Heat the solution to dissolve the solid completely.

-

If crystallization is slow, a few milliliters of dilute hydrochloric acid or sulfuric acid can be added to facilitate the process.[8]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry. The expected melting point of the purified product is 190.5–191.5°C.[8]

Downstream Application: Sandmeyer Reaction to Synthesize 4-Nitro-1-halonaphthalene

4-Nitro-1-naphthylamine is a key intermediate for synthesizing other naphthalene derivatives. One such application is the Sandmeyer reaction to produce 4-nitro-1-halonaphthalenes.[10]

Materials:

-

4-Nitro-1-naphthylamine (1.0 equivalent)

-

Sodium nitrite (NaNO₂) (1.1 equivalents)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr) (catalytic amount)

-

Dichloromethane or diethyl ether

Procedure:

-

Diazotization: Dissolve 4-Nitro-1-naphthylamine in aqueous HBr and cool the solution to 0-5°C in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.[10]

-

Halogenation: In a separate flask, prepare a solution of CuBr in HBr. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.[10]

-

Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C until the evolution of nitrogen gas ceases.[10]

-

Workup: Cool the mixture and extract the product with a suitable organic solvent like dichloromethane. Wash the organic extract with water, dilute sodium hydroxide solution, and then water again. Dry the organic layer and remove the solvent to obtain the crude 4-nitro-1-bromonaphthalene.[10]

-

Purification: The crude product can be further purified by recrystallization or column chromatography.[10]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of 4-Nitro-1-naphthylamine and a subsequent Sandmeyer reaction.

Caption: Workflow for the synthesis and purification of 4-Nitro-1-naphthylamine.

Caption: Downstream application: Sandmeyer reaction of 4-Nitro-1-naphthylamine.

While the metabolic fate of 4-Nitro-1-naphthylamine is not extensively detailed in the provided search results, it is known that nitronaphthalenes can be metabolized to their corresponding naphthylamines in vivo.[11] The biodegradation pathways of naphthylamines, such as 1-naphthylamine, have been studied and can involve initial glutamylation followed by dioxygenase-catalyzed reactions.[12][13]

Caption: Conceptual biodegradation pathway of 1-naphthylamine.

References

- 1. 4-ニトロ-1-ナフチルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Nitro-1-naphthylamine 97 776-34-1 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Nitro-1-naphthylamine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. labproinc.com [labproinc.com]

- 6. alkalisci.com [alkalisci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4-Nitro-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation | eLife [elifesciences.org]

Health and Safety Data Sheet for 4-Nitro-1-naphthylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 4-Nitro-1-naphthylamine (CAS No. 776-34-1). The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of the hazards, handling procedures, and potential metabolic pathways of this chemical. This document is intended to support risk assessment and the implementation of appropriate safety protocols in a laboratory setting.

Chemical and Physical Properties

4-Nitro-1-naphthylamine is a nitroaromatic amine with the following key properties:

| Property | Value | Reference |

| Chemical Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Appearance | Powder | [2] |

| Melting Point | 190-193 °C | [2] |

| Synonyms | 1-Amino-4-nitronaphthalene, 4-Nitro-1-naphthalenamine | [1] |

Hazard Identification and Classification

4-Nitro-1-naphthylamine is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple notifications to the ECHA C&L Inventory.[1]

GHS Pictograms and Signal Word

-

Pictogram:

-

Signal Word: Warning[2]

Precautionary Statements

A comprehensive list of precautionary statements for the safe handling, storage, and disposal of 4-Nitro-1-naphthylamine is provided in the safety data sheets. Key recommendations include:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[1][2]

-

Response: Specific first aid measures are detailed in Section 4.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Information

Detailed quantitative toxicological data for 4-Nitro-1-naphthylamine is limited in publicly available literature. The primary reported health effects are irritation to the skin, eyes, and respiratory system.[1] The toxicological assessment of many aromatic amines and nitroaromatic compounds often includes an evaluation of their potential for genotoxicity and carcinogenicity.

Acute Toxicity

Skin and Eye Irritation

4-Nitro-1-naphthylamine is classified as a skin and eye irritant.[1] Direct contact can cause redness, itching, and pain.

Genotoxicity

While specific studies on 4-Nitro-1-naphthylamine are not widely reported, the genotoxicity of related aromatic amines and nitroaromatic compounds has been studied. For instance, some nitroanilines have shown mutagenic activity in the Ames test, often requiring metabolic activation. The assessment of genotoxic potential typically follows a battery of in vitro and in vivo tests.

Carcinogenicity

The carcinogenic potential of 4-Nitro-1-naphthylamine has not been definitively established. However, some aromatic amines are known human carcinogens. For example, 2-naphthylamine is a known bladder carcinogen.[4] The metabolic activation of aromatic amines to reactive intermediates is a key step in their mechanism of carcinogenicity.

First Aid Measures

In case of exposure to 4-Nitro-1-naphthylamine, the following first aid measures are recommended:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Source: Adapted from Safety Data Sheets.[3]

Experimental Protocols

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicological properties of chemicals.

Skin Irritation Test (OECD 404)

This test involves the application of the test substance to the shaved skin of a rabbit. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[5][6]

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Preparation of Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk.

-

Application of Test Substance: A dose of 0.5 g of the solid substance is applied to a small area of the skin and covered with a gauze patch.

-

Observation Period: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after removal of the patch. The severity of the reactions is scored.[5]

Eye Irritation Test (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage. It involves instilling the test substance into the eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva.[7]

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Application of Test Substance: A single dose of the test substance (e.g., 0.1 g for solids) is placed in the conjunctival sac of one eye.

-

Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application. Ocular lesions are scored.[7]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8]

Methodology:

-

Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A significant, dose-dependent increase in revertant colonies indicates mutagenicity.[8]

In Vitro Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[9]

Methodology:

-

Cell Cultures: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, are used.

-

Metabolic Activation: The test is conducted with and without an S9 mix.

-

Exposure: Cell cultures are treated with the test substance at various concentrations.

-

Analysis: At a predetermined time, cells are harvested, and metaphase chromosomes are examined for structural aberrations (e.g., breaks, gaps, exchanges).[10]

Signaling Pathways and Experimental Workflows

Putative Metabolic Activation of 4-Nitro-1-naphthylamine

The metabolic activation of aromatic amines is a critical step in their genotoxicity. Based on the metabolism of related compounds like 2-naphthylamine and 1-nitronaphthalene, a putative metabolic pathway for 4-Nitro-1-naphthylamine can be proposed.[4][11] This pathway likely involves the reduction of the nitro group to a hydroxylamine, followed by further enzymatic reactions that can lead to the formation of reactive intermediates capable of binding to DNA.

Caption: Putative metabolic activation pathway of 4-Nitro-1-naphthylamine.

Experimental Workflow for Genotoxicity Assessment

A standard workflow for assessing the genotoxicity of a chemical involves a battery of tests to evaluate different genetic endpoints.

Caption: A typical experimental workflow for genotoxicity assessment.

References

- 1. 4-Nitro-1-naphthylamine | C10H8N2O2 | CID 13057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-硝基-1-萘胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 1-Naphthalenamine,4-nitro- MSDS CasNo.776-34-1 [m.lookchem.com]

- 4. 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

An In-depth Technical Guide to the Synthesis of 4-Nitro-1-naphthylamine from 1-Nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitro-1-naphthylamine from 1-nitronaphthalene. It details the primary synthetic route, including a thorough experimental protocol, and explores alternative methods. The document is structured to provide researchers and professionals in drug development and chemical synthesis with the necessary information for the successful preparation and understanding of this important chemical transformation.

Executive Summary

The conversion of 1-nitronaphthalene to 4-nitro-1-naphthylamine is a key reaction in the synthesis of various chemical intermediates. The most common and well-documented method involves the direct amination of 1-nitronaphthalene using hydroxylamine hydrochloride in a basic medium. This process, a type of nucleophilic aromatic substitution, offers a reliable route to the desired product. This guide presents the detailed experimental procedure for this primary method, alongside a summary of alternative synthetic strategies. Quantitative data for the reactant and product are provided for easy reference, and the reaction mechanism is illustrated.

Comparative Data of Reactant and Product

A summary of the key physical and spectroscopic properties of the starting material, 1-nitronaphthalene, and the final product, 4-nitro-1-naphthylamine, is presented below.

| Property | 1-Nitronaphthalene | 4-Nitro-1-naphthylamine |

| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₈N₂O₂ |

| Molecular Weight | 173.17 g/mol [1] | 188.18 g/mol |

| Appearance | Pale yellow crystalline solid[2] | Long golden-orange needles[3] |

| Melting Point | 53-57 °C | 190.5–191.5 °C[3] |

| Boiling Point | 304 °C[1] | Not available |

| CAS Number | 86-57-7[1] | 776-34-1 |

Primary Synthesis: Amination with Hydroxylamine

The most established method for the preparation of 4-nitro-1-naphthylamine from 1-nitronaphthalene is through a reaction with hydroxylamine hydrochloride in the presence of a strong base.[3] This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[3]

Reagents and Materials:

-

1-Nitronaphthalene (α-nitronaphthalene)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH)

-

95% Ethanol

-

Methanol

-

Ice

-

3 L flask

-

Mechanical stirrer

-

Heating bath

-

Filtration apparatus

Procedure:

-

In a 3 L flask, dissolve 20 g (0.115 mole) of 1-nitronaphthalene and 50 g (0.72 mole) of powdered hydroxylamine hydrochloride in 1.2 L of 95% ethanol.

-

Heat the mixture in a water bath maintained at 50–60 °C.

-

Prepare a solution of 100 g of potassium hydroxide in 500 g (630 mL) of methanol and filter it.

-

Gradually add the filtered potassium hydroxide solution to the heated reaction mixture over a period of 1 hour with vigorous mechanical stirring. The color of the solution will change from yellow to orange, and potassium chloride will precipitate.[3]

-

Continue stirring for an additional hour at the same temperature.

-

Pour the warm solution slowly into 7 L of ice water.

-

Allow the solid product to coagulate, then collect it by filtration.

-

Wash the collected solid thoroughly with water.

-

For purification, recrystallize the crude 4-nitro-1-naphthylamine from 500 mL of 95% ethanol. The addition of a few milliliters of dilute hydrochloric acid (1:1) or sulfuric acid (1:1) may facilitate crystallization.[3]

-

The expected yield is approximately 12–13 g (55–60%) of long, golden-orange needles.[3]

Reaction Mechanism

The reaction is believed to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the naphthalene ring for nucleophilic attack.

Reaction Mechanism Pathway

Alternative Synthetic Routes

While the hydroxylamine-mediated amination is a common method, other synthetic pathways to 4-nitro-1-naphthylamine have been reported:

-

Nitration of 1-Naphthylamine and its Derivatives: 4-Nitro-1-naphthylamine can be prepared by the nitration of α-naphthylamine, acetyl-α-naphthylamine, or ethyl-1-naphthyloxamate.[3]

-

Oxidation of 4-Nitroso-1-naphthylamine: The oxidation of 4-nitroso-1-naphthylamine can also yield the desired product.[3]

-

Amination of 4-Chloro-1-nitronaphthalene: The reaction of 4-chloro-1-nitronaphthalene with ammonia is another synthetic route.[3]

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for the primary synthesis and the logical relationship between the key chemical entities.

References

Methodological & Application

Application Notes and Protocols: 4-Nitro-1-naphthylamine in OLED Material Synthesis

Abstract: This document provides detailed application notes and experimental protocols for the use of 4-Nitro-1-naphthylamine as a precursor in the synthesis of organic light-emitting diode (OLED) materials. A synthetic pathway to 4-amino-N-alkyl-1,8-naphthalimide derivatives is outlined, and their potential application as emissive materials in OLEDs is discussed. Protocols for both the chemical synthesis and the fabrication of a representative OLED device are provided.

Application Notes

4-Nitro-1-naphthylamine is a versatile starting material for the synthesis of various functional organic molecules. In the context of OLEDs, it serves as a valuable precursor for the synthesis of 4-amino-1,8-naphthalimide derivatives. These naphthalimide compounds are known for their excellent photophysical properties, including high fluorescence quantum yields and good thermal stability, making them suitable candidates for emissive layers in OLED devices.[1][2]

The general strategy involves a two-step conversion of 4-Nitro-1-naphthylamine to a 4-amino-N-substituted-1,8-naphthalimide. This transformation leverages the electron-donating amino group at the 4-position of the naphthalimide core, which is crucial for tuning the material's emission color and photophysical properties.[3][4] By modifying the substituent on the imide nitrogen, the material's solubility, film-forming properties, and solid-state fluorescence can be further optimized. The resulting donor-acceptor structure within the 4-amino-1,8-naphthalimide moiety often leads to intramolecular charge transfer (ICT) characteristics, which are beneficial for achieving a range of emission colors from blue to red.[1][3]

Derivatives of 1,8-naphthalimide are also recognized for their good electron-transporting and hole-blocking capabilities.[5] This multifunctional nature allows for their use in various layers of an OLED device, potentially simplifying the device architecture. The materials synthesized from 4-Nitro-1-naphthylamine are typically suitable for vacuum thermal evaporation, a common technique for fabricating small molecule OLEDs.[6][7]

Proposed Synthetic Pathway

The proposed synthetic pathway transforms 4-Nitro-1-naphthylamine into a 4-amino-N-alkyl-1,8-naphthalimide, a class of compounds with demonstrated utility in OLEDs. The key steps are:

-

Reduction of the nitro group: The nitro group of 4-Nitro-1-naphthylamine is reduced to an amino group to yield 1,4-diaminonaphthalene.

-

Imidation: The resulting diamine is then reacted with an appropriate 1,8-naphthalic anhydride derivative to form the target 4-amino-N-substituted-1,8-naphthalimide.

Caption: Proposed synthetic pathway from 4-Nitro-1-naphthylamine to a 4-amino-N-alkyl-1,8-naphthalimide.

Experimental Protocols

Synthesis of 1,4-Diaminonaphthalene (Intermediate)

Materials:

-

4-Nitro-1-naphthylamine

-

Tin(II) chloride dihydrate (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Nitro-1-naphthylamine (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux and stir for 3-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1,4-diaminonaphthalene.

Synthesis of 4-amino-N-butyl-1,8-naphthalimide (Exemplary Emissive Material)

Materials:

-

1,4-Diaminonaphthalene

-

4-Bromo-N-butyl-1,8-naphthalimide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromo-N-butyl-1,8-naphthalimide (1 equivalent), 1,4-diaminonaphthalene (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 4-amino-N-butyl-1,8-naphthalimide.

Fabrication of a Small Molecule OLED Device

Materials:

-

Indium tin oxide (ITO) coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

Emissive Layer (EML) material (synthesized 4-amino-N-butyl-1,8-naphthalimide)

-

Electron Transport Layer (ETL) material (e.g., Alq₃)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before use.

-

HIL Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

-

HTL Deposition: Transfer the substrate into a high-vacuum thermal evaporation chamber. Deposit a layer of NPB (e.g., 40 nm) onto the HIL.

-

EML Deposition: Deposit the synthesized 4-amino-N-butyl-1,8-naphthalimide (e.g., 20 nm) as the emissive layer.

-

ETL Deposition: Deposit a layer of Alq₃ (e.g., 30 nm) as the electron transport layer.

-

EIL and Cathode Deposition: Sequentially deposit a thin layer of LiF (e.g., 1 nm) and a thicker layer of aluminum (e.g., 100 nm) to form the cathode.

-

Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to protect it from atmospheric moisture and oxygen.

Caption: Workflow for the fabrication of a small molecule OLED device.

Data Presentation

The performance of OLEDs utilizing 4-amino-1,8-naphthalimide derivatives can vary significantly based on the specific molecular structure and device architecture. The following table summarizes typical performance metrics for such devices found in the literature.

| Compound Class | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Reference |

| 4-amino-1,8-naphthalimide derivatives | Orange-Red | 7.6 - 11.3 | > 10,000 | 3.0 - 5.0 | [5] |

| Schiff base modified 4-hydrazino-1,8-naphthalimides | Red | Not Reported | 15.5 | Not Reported | [3] |

| N-phenyl-1,8-naphthalimide with Ir dopant | Red | 3.2 | Not Reported | ~6.0 | [8] |

Conclusion

4-Nitro-1-naphthylamine is a readily accessible starting material for the synthesis of 4-amino-1,8-naphthalimide derivatives, which are promising candidates for emissive materials in OLEDs. The synthetic route is straightforward, and the resulting compounds exhibit desirable photophysical properties. The provided protocols offer a foundation for researchers and scientists to explore the potential of these materials in the development of next-generation organic electronic devices. Further optimization of the molecular structure and device architecture can lead to highly efficient and stable OLEDs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]